molecular formula C23H17ClN2O2S B2588153 N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide CAS No. 301194-93-4

N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide

Cat. No. B2588153
CAS RN: 301194-93-4
M. Wt: 420.91
InChI Key: ZHYSBXZWFCXQQP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide, also known as NCL-1, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide involves the inhibition of CAIX, which plays a key role in maintaining the pH balance in cancer cells. Inhibition of CAIX leads to a decrease in the intracellular pH of cancer cells, which in turn leads to cell death. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues by inhibiting the HIF-1α pathway, which is activated under hypoxic conditions.
Biochemical and Physiological Effects
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. Inhibition of CAIX leads to a decrease in the intracellular pH of cancer cells, which in turn leads to cell death. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues by inhibiting the HIF-1α pathway, which is activated under hypoxic conditions. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, which is overexpressed in many types of cancer cells. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues and improve the survival of animals subjected to hypoxia. However, there are also limitations to the use of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide in lab experiments. It is a relatively new compound, and more research needs to be done to fully understand its potential applications.

Future Directions

There are several future directions for research on N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide. One direction is to further investigate its potential applications in cancer treatment. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to be a potent inhibitor of CAIX, which is overexpressed in many types of cancer cells. It has been found to inhibit the growth of cancer cells both in vitro and in vivo. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to increase the oxygen supply to tissues and improve the survival of animals subjected to hypoxia. Another direction is to investigate the potential use of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide in the treatment of inflammatory diseases. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Finally, more research needs to be done to fully understand the mechanism of action of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis method of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide involves the reaction of 4-chlorobenzenesulfonyl chloride with naphthalene-1-ylamine and 4-nitrobenzene-1-carboximidamide in the presence of a base. The resulting product is then reduced to N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide using a reducing agent. The synthesis of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been studied for its potential use in the treatment of hypoxia, a condition in which there is a deficiency of oxygen in the body. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues and improve the survival of animals subjected to hypoxia.

properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-19-13-15-20(16-14-19)29(27,28)26-23(18-8-2-1-3-9-18)25-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYSBXZWFCXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)benzimidamide

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